molecular formula C12H13NO2S2 B5642254 N-(2,6-dimethylphenyl)-2-thiophenesulfonamide

N-(2,6-dimethylphenyl)-2-thiophenesulfonamide

Cat. No.: B5642254
M. Wt: 267.4 g/mol
InChI Key: NVHAULCCIGSTGV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C12H13NO2S2 and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.03877100 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a complex compound with a structure related to a family of drugs known as local anesthetics . The primary targets of these drugs are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore . This binding blocks the influx of sodium ions, preventing the generation of action potentials . As a result, the transmission of pain signals along the neurons is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the propagation of action potentials in neurons . By blocking sodium channels, the compound disrupts the normal flow of sodium ions into the neurons. This disruption prevents the neurons from reaching the threshold potential necessary to trigger an action potential, thereby inhibiting the transmission of pain signals .

Pharmacokinetics

Based on its structural similarity to other local anesthetics, it can be inferred that the compound is likely to be well-absorbed following administration . The compound may undergo extensive first-pass metabolism, resulting in a low bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of pain signal transmission . By blocking sodium channels and preventing the generation of action potentials, the compound effectively numbs the area where it is applied, providing local anesthesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its stability and efficacy .

Safety and Hazards

Related compounds like “2-Chloro-N-(2,6-dimethylphenyl)acetamide” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on related compounds like N-heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts is emerging . These adducts have been applied as amidinate-type ligands for transition metals and nanoparticles, as junctions in zwitterionic polymers, and to stabilize distonic radical cations .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-9-5-3-6-10(2)12(9)13-17(14,15)11-7-4-8-16-11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHAULCCIGSTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.